An In-Depth Technical Guide to 4-Methylbicyclo[2.2.2]octan-1-ol (CAS 824-13-5)
An In-Depth Technical Guide to 4-Methylbicyclo[2.2.2]octan-1-ol (CAS 824-13-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbicyclo[2.2.2]octan-1-ol is a fascinating and structurally rigid tertiary alcohol. Its unique three-dimensional scaffold, a bicyclo[2.2.2]octane core, imparts specific steric and electronic properties that make it a valuable building block in medicinal chemistry and materials science. The bridgehead positioning of the hydroxyl group and the methyl group creates a molecule with a distinct spatial arrangement, influencing its reactivity and potential interactions with biological targets. This guide provides a comprehensive overview of its synthesis, properties, and spectroscopic characterization, offering insights for its application in research and development. Bicyclo[2.2.2]octane derivatives are important intermediates in the synthesis of natural products and are also key components in the development of therapeutic agents.[1]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 4-Methylbicyclo[2.2.2]octan-1-ol is crucial for its application and for the interpretation of experimental results.
Molecular and Physical Properties
| Property | Value | Source |
| CAS Number | 824-13-5 | PubChem[2] |
| Molecular Formula | C₉H₁₆O | PubChem[2] |
| Molecular Weight | 140.22 g/mol | PubChem[2] |
| Appearance | Solid | Sigma-Aldrich |
| Normal Melting Point | 328.65 K | Cheméo[3] |
| Normal Boiling Point | 520.00 K | Cheméo[3] |
| Octanol/Water Partition Coefficient (logP) | 2.092 | Cheméo[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of 4-Methylbicyclo[2.2.2]octan-1-ol.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than nine signals would be expected if not for the distinct chemical environments of each carbon atom. The chemical shifts are influenced by the presence of the electron-withdrawing hydroxyl group and the alkyl substitution.
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Quaternary Carbons: Two distinct signals are expected for the bridgehead carbons, one bearing the hydroxyl group (C1) and the other with the methyl group (C4). The C1 carbon will be significantly deshielded due to the attached oxygen, appearing at a lower field.
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Methylene Carbons: The six methylene carbons in the three bridges are diastereotopic and will exhibit distinct chemical shifts.
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Methyl Carbon: A single signal in the aliphatic region is expected for the methyl group.
A study on various bicyclo[2.2.2]octane derivatives provides a basis for predicting and interpreting the chemical shifts, where stereochemistry and substituent effects play a significant role in the shielding of carbon nuclei.[3]
The ¹H NMR spectrum of 4-Methylbicyclo[2.2.2]octan-1-ol is characterized by complex multiplets in the aliphatic region due to the rigid bicyclic system, which restricts conformational flexibility and leads to complex spin-spin coupling patterns.
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Hydroxyl Proton: A singlet, the chemical shift of which is dependent on concentration and solvent.
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Methylene Protons: The protons on the three bridges will appear as complex multiplets due to geminal and vicinal coupling.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group.
The IR spectrum is particularly useful for identifying the presence of the hydroxyl group.
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening resulting from intermolecular hydrogen bonding.[4] For tertiary alcohols, the C-O stretching vibration typically appears in the 1100-1210 cm⁻¹ range.[2]
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C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups.
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C-O Stretch: A strong band in the fingerprint region, typically around 1150 cm⁻¹, corresponding to the C-O stretching vibration of the tertiary alcohol.
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 140.22).
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Fragmentation: Alcohols typically undergo α-cleavage and dehydration.[5] For 4-Methylbicyclo[2.2.2]octan-1-ol, fragmentation may involve the loss of a water molecule (M-18) or cleavage of the bicyclic ring system.
Synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol: A Strategic Approach
The synthesis of 4-Methylbicyclo[2.2.2]octan-1-ol is a multi-step process that leverages classic organic reactions to construct the bicyclic core and introduce the desired functional groups. A plausible and efficient synthetic strategy involves a Diels-Alder reaction to form the bicyclo[2.2.2]octene skeleton, followed by functional group manipulations to arrive at the target molecule.
The overall synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for 4-Methylbicyclo[2.2.2]octan-1-ol.
Step 1: Diels-Alder Reaction to form 4-Methylbicyclo[2.2.2]oct-5-en-2-one
The cornerstone of this synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, which efficiently constructs the bicyclo[2.2.2]octane core.[6] In this step, a substituted 1,3-cyclohexadiene acts as the diene, and an α,β-unsaturated ketone serves as the dienophile.
Reaction: 1-Methyl-1,3-cyclohexadiene reacts with methyl vinyl ketone to yield 4-Methylbicyclo[2.2.2]oct-5-en-2-one.
Caption: Diels-Alder reaction mechanism.
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methyl-1,3-cyclohexadiene (1.0 eq) and methyl vinyl ketone (1.2 eq) in a suitable solvent such as toluene.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction typically proceeds to completion within several hours.
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Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-Methylbicyclo[2.2.2]oct-5-en-2-one.
Causality of Experimental Choices:
-
Excess Dienophile: Using a slight excess of the more volatile methyl vinyl ketone ensures complete consumption of the diene.
-
Thermal Conditions: The Diels-Alder reaction is a thermally allowed pericyclic reaction. Refluxing in toluene provides the necessary activation energy for the cycloaddition to occur at a reasonable rate.
Step 2: Hydrogenation of the Alkene
To obtain the saturated bicyclic ketone, the carbon-carbon double bond in 4-Methylbicyclo[2.2.2]oct-5-en-2-one is reduced via catalytic hydrogenation.
Reaction: 4-Methylbicyclo[2.2.2]oct-5-en-2-one is hydrogenated in the presence of a palladium on carbon catalyst to yield 4-Methylbicyclo[2.2.2]octan-2-one.
Experimental Protocol:
-
Setup: Dissolve 4-Methylbicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
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Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to yield the crude 4-Methylbicyclo[2.2.2]octan-2-one, which can be used in the next step without further purification if of sufficient purity.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of alkenes.
-
Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert and readily dissolve the substrate.
Step 3: Bridgehead Functionalization to Introduce the Hydroxyl Group
The introduction of a hydroxyl group at the tertiary bridgehead position (C1) is a challenging transformation due to the steric hindrance and the difficulty of forming a carbocation at this position. A multi-step sequence is typically required. One plausible approach involves the formation of a bridgehead carboxylic acid, which can then be converted to the alcohol.
Multi-step Sequence:
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Conversion to Carboxylic Acid: A method such as the haloform reaction on the ketone, followed by rearrangement and functionalization, or a more direct C-H activation approach could be employed to introduce a carboxylic acid at the bridgehead. However, a more established route involves the synthesis of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid from a suitable precursor.[7]
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Reduction of the Carboxylic Acid: The resulting carboxylic acid can be reduced to the corresponding primary alcohol, (4-methylbicyclo[2.2.2]octan-1-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
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Conversion to the Tertiary Alcohol: This step is non-trivial. A direct conversion of the primary alcohol to the tertiary alcohol at the same bridgehead is not straightforward. A more likely synthetic route to the target compound would involve a different strategy from the ketone, potentially through a sequence of reactions that allows for the introduction of the hydroxyl group at the desired bridgehead position.
A note on the complexity of bridgehead hydroxylation: Direct hydroxylation of the bridgehead C-H bond is difficult. Alternative strategies might involve the synthesis of a precursor that already contains a functional group at the bridgehead, which can then be converted to a hydroxyl group.
Potential Applications
The rigid, well-defined structure of 4-Methylbicyclo[2.2.2]octan-1-ol makes it a valuable scaffold in several areas of chemical research:
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Medicinal Chemistry: The bicyclo[2.2.2]octane core can serve as a rigid and lipophilic spacer in the design of new drug candidates. It can be used to orient functional groups in a specific three-dimensional arrangement to optimize binding to a biological target.
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Materials Science: The incorporation of this rigid structure into polymers can influence their thermal and mechanical properties.
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Asymmetric Synthesis: Chiral derivatives of bicyclo[2.2.2]octane systems have been used as ligands in asymmetric catalysis.
Safety and Handling
4-Methylbicyclo[2.2.2]octan-1-ol is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.
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General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Fire Hazards: The compound is combustible. Keep away from heat, sparks, and open flames.
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First Aid: In case of skin contact, wash with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek medical attention.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
4-Methylbicyclo[2.2.2]octan-1-ol is a structurally intriguing molecule with significant potential as a building block in organic synthesis. Its preparation, centered around the powerful Diels-Alder reaction, provides access to a rigid scaffold that is of great interest in the development of new pharmaceuticals and materials. A thorough understanding of its synthesis, properties, and spectroscopic characteristics is paramount for any researcher intending to utilize this compound in their work. Further exploration into more direct and efficient methods for bridgehead functionalization will undoubtedly expand the utility of this and related bicyclic systems.
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PubChem. (n.d.). 4-Methylbicyclo(2.2.2)octan-1-ol. Retrieved January 30, 2026, from [Link]
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